molecular formula C11H13NO2 B13690676 Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Cat. No.: B13690676
M. Wt: 191.23 g/mol
InChI Key: ZVEQHCVQDRAMPP-UHFFFAOYSA-N
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Description

Ethyl 2-Aminobicyclo[420]octa-1,3,5-triene-7-carboxylate is an organic compound with the molecular formula C11H13NO2 This compound is part of the bicyclo[420]octa-1,3,5-triene family, which is characterized by a unique bicyclic structure

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 2-aminobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-8-7(9)4-3-5-10(8)12/h3-5,9H,2,6,12H2,1H3

InChI Key

ZVEQHCVQDRAMPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C1C=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Aminobicyclo[420]octa-1,3,5-triene-7-carboxylate typically involves multiple steps One common method starts with the preparation of the bicyclo[42The reaction conditions often require the use of catalysts, such as Rh(CNC), and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes. The exact mechanism depends on the context in which the compound is used, such as in biological assays or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound with a similar bicyclic structure.

    Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: A derivative with different functional groups.

Uniqueness

Ethyl 2-Aminobicyclo[42

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